4-[4-(4-Fluorophenyl)piperazin-1-yl]-4-oxobutanoic acid
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Overview
Description
4-[4-(4-Fluorophenyl)piperazin-1-yl]-4-oxobutanoic acid is a chemical compound with the molecular formula C14H17FN2O3 It is a derivative of piperazine, a heterocyclic organic compound that is widely used in pharmaceuticals
Preparation Methods
The synthesis of 4-[4-(4-Fluorophenyl)piperazin-1-yl]-4-oxobutanoic acid involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and leads to the formation of protected piperazines . The deprotection of these piperazines is then followed by selective intramolecular cyclization to yield the desired product .
Chemical Reactions Analysis
4-[4-(4-Fluorophenyl)piperazin-1-yl]-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
4-[4-(4-Fluorophenyl)piperazin-1-yl]-4-oxobutanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and organic compounds.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(4-Fluorophenyl)piperazin-1-yl]-4-oxobutanoic acid involves its interaction with specific molecular targets. For example, it has been shown to inhibit human equilibrative nucleoside transporters (ENTs), which play a crucial role in nucleotide synthesis and regulation of adenosine function . The compound acts as an irreversible and non-competitive inhibitor, binding to a different site than conventional inhibitors .
Comparison with Similar Compounds
4-[4-(4-Fluorophenyl)piperazin-1-yl]-4-oxobutanoic acid can be compared with other similar compounds, such as:
1-(4-Fluorophenyl)piperazine: This compound is known for its role as a serotonin receptor agonist and is used in the study of depression and suicide.
Cetirizine hydrochloride: A related compound used as an antihistamine for the treatment of allergies.
Olaparib: A poly ADP ribose polymerase (PARP) inhibitor used in cancer treatment.
Properties
IUPAC Name |
4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O3/c15-11-1-3-12(4-2-11)16-7-9-17(10-8-16)13(18)5-6-14(19)20/h1-4H,5-10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCLJIIGKSJEXHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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